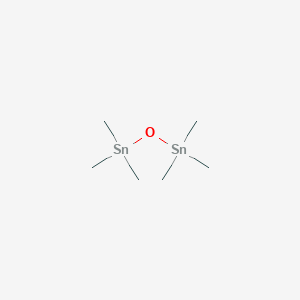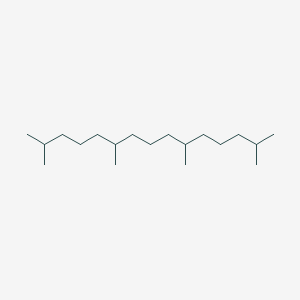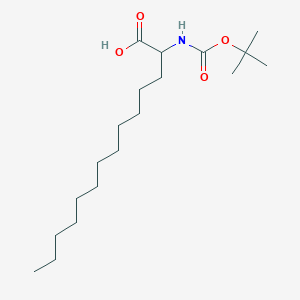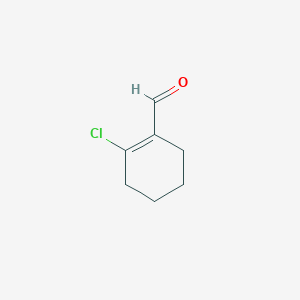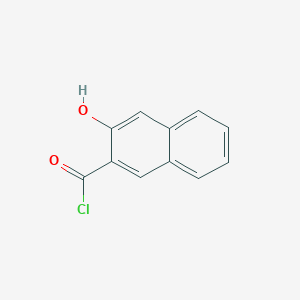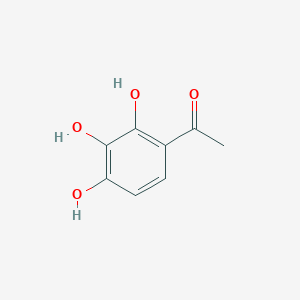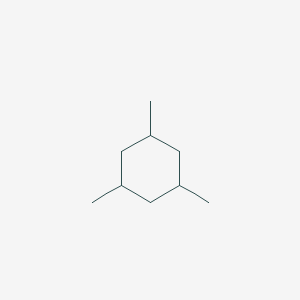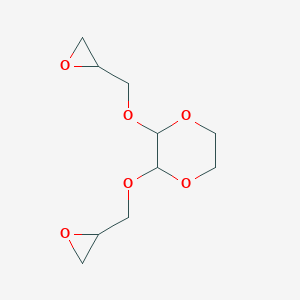
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane, also known as DGEBA, is a commonly used epoxy resin in scientific research. It is a clear, viscous liquid that is widely used in the fields of chemistry, materials science, and engineering. DGEBA has a wide range of applications due to its excellent mechanical properties, chemical resistance, and adhesion to various substrates.
作用機序
The mechanism of action of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is based on the reaction of the epoxy groups with various functional groups, such as amines, acids, and alcohols. This reaction results in the formation of a covalent bond between the epoxy group and the functional group, leading to the formation of a highly cross-linked polymer network.
生化学的および生理学的効果
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is not intended for use in biological systems and has not been studied for its biochemical or physiological effects. Therefore, it is important to handle 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane with caution and follow appropriate safety procedures.
実験室実験の利点と制限
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane has several advantages for use in laboratory experiments. It is a versatile material that can be easily synthesized and modified to suit specific research needs. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also exhibit excellent mechanical, thermal, and electrical properties, making them suitable for a wide range of applications.
However, there are also limitations to the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane in laboratory experiments. It is a highly viscous liquid that can be difficult to handle and process. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also tend to be brittle and can exhibit poor impact resistance.
将来の方向性
There are several future directions for research on 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials. One area of interest is the development of new synthesis methods that can produce 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials with improved properties. Another area of interest is the study of the mechanical and thermal properties of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials under different conditions, such as varying temperatures and pressures. Additionally, there is potential for the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials in biomedical applications, such as drug delivery and tissue engineering.
合成法
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is typically synthesized by the reaction of epichlorohydrin and bisphenol A in the presence of a catalyst. This process results in the formation of a highly cross-linked polymer that is insoluble in most solvents. The reaction is carried out under controlled conditions to ensure the desired molecular weight and degree of cross-linking.
科学的研究の応用
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is widely used in scientific research as a starting material for the synthesis of various polymers and composites. It is also used as a coating material for various substrates, such as metals, ceramics, and plastics. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials have been extensively studied for their mechanical, thermal, and electrical properties.
特性
CAS番号 |
10043-09-1 |
|---|---|
製品名 |
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane |
分子式 |
C10H16O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |
InChI |
InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |
InChIキー |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
正規SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
同義語 |
2,3-Bis(oxiranylmethyl)-1,4-dioxane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



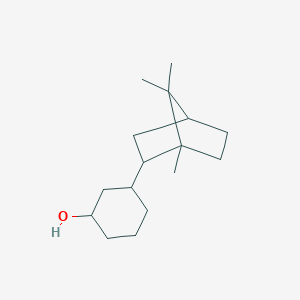
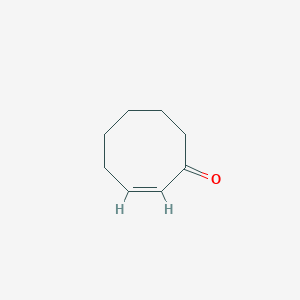
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
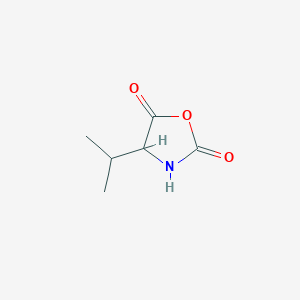
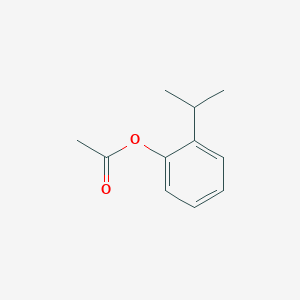
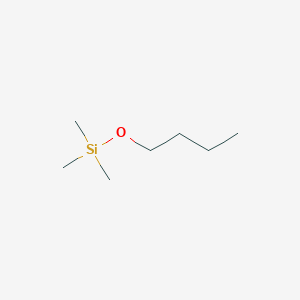
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
